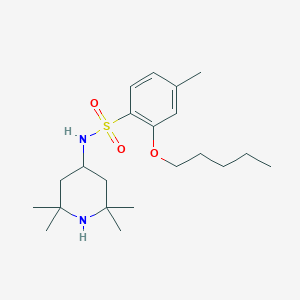
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves binding to specific targets, such as ion channels or receptors, and modulating their activity. This compound can act as an agonist or antagonist, depending on the target. By studying the effects of this compound on various targets, researchers can gain insight into their function and potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide depend on the specific target it binds to. For example, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit neuronal activity and reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for specific targets. This compound can be used at low concentrations to achieve specific effects, reducing the risk of off-target effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Direcciones Futuras
There are many potential future directions for research involving 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create more potent and selective drugs for the treatment of various diseases. Another area of interest is the study of the effects of this compound on different targets and in different biological systems, which could provide new insights into the function of these targets and their potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a useful pharmacological tool for scientific research. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of various proteins and enzymes. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can gain valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white solid.
Aplicaciones Científicas De Investigación
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes. It is particularly useful in the study of ion channels, transporters, and receptors. This compound can be used to block or activate specific targets, allowing researchers to investigate their function in biological systems.
Propiedades
Nombre del producto |
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C21H36N2O3S |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
4-methyl-2-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H36N2O3S/c1-7-8-9-12-26-18-13-16(2)10-11-19(18)27(24,25)22-17-14-20(3,4)23-21(5,6)15-17/h10-11,13,17,22-23H,7-9,12,14-15H2,1-6H3 |
Clave InChI |
XORXVCJYJBVZQK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
